3-Hydroxypyridine-2-sulfonamide

Description

BenchChem offers high-quality 3-Hydroxypyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxypyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

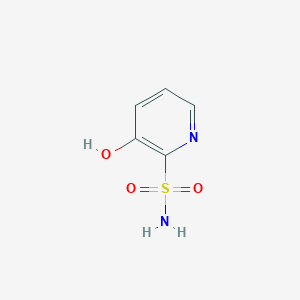

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxypyridine-2-sulfonamide

This guide provides a comprehensive overview of a robust synthetic strategy for 3-hydroxypyridine-2-sulfonamide, a molecule of significant interest in medicinal chemistry. The pyridine sulfonamide scaffold is a cornerstone in drug discovery, featured in a multitude of FDA-approved therapeutics for diverse indications including cancer, viral infections, and inflammatory diseases.[1] The 3-hydroxy-2-sulfonamide substitution pattern on a pyridine ring offers a unique combination of hydrogen bonding capabilities and metal-chelating properties, making it a compelling pharmacophore for enzyme inhibition and other biological applications.

This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic pathway and the rigorous analytical methods required to validate the final compound's identity and purity.

Synthetic Strategy: A Rationale-Driven Approach

The direct sulfonation of the pyridine ring presents significant regiochemical challenges. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, and under forcing conditions, sulfonation preferentially occurs at the 3-position.[2] Therefore, an indirect and more controlled approach is necessary to achieve the desired 2-sulfonyl substitution.

Our retrosynthetic analysis identifies 3-hydroxypyridine-2-sulfonyl chloride as the pivotal intermediate. This reactive species can be readily converted to the target sulfonamide via ammonolysis. The most reliable route to this sulfonyl chloride begins with a pre-functionalized precursor, 2-chloro-3-hydroxypyridine , which allows for the strategic introduction and subsequent oxidation of a sulfur moiety at the 2-position.

This multi-step synthesis is designed for control and scalability, circumventing the challenges of direct functionalization and ensuring a high-purity final product.

Detailed Synthetic Protocols

The following protocols are presented as self-validating systems, with in-process checks and characterization waypoints to ensure success at each stage.

Protocol 2.1: Synthesis of 2-Mercapto-3-hydroxypyridine

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-3-hydroxypyridine is displaced by a hydrosulfide group.

Methodology:

-

To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add sodium hydrosulfide (NaSH, 1.5 eq) portion-wise at room temperature.

-

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. A slight excess of NaSH ensures complete conversion of the starting material.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water (50 mL/g).

-

Acidify the aqueous solution to pH ~5 with 1M HCl. This protonates the thiolate, causing the product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-mercapto-3-hydroxypyridine as a solid.

Protocol 2.2: Synthesis of 3-Hydroxypyridine-2-sulfonyl Chloride

This key transformation is achieved through the oxidative chlorination of the thiol intermediate. This method is highly effective for preparing sulfonyl chlorides from mercaptans.[2][3]

Methodology:

-

Suspend 2-mercapto-3-hydroxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1, 20 mL/g).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Causality: The low temperature is critical to control the exothermicity of the reaction and prevent degradation of the product.

-

Bubble chlorine gas through the stirred suspension at a moderate rate. Alternatively, add a solution of an oxidizing agent like sodium hypochlorite (bleach) dropwise.

-

Monitor the reaction for a color change from a slurry to a clear solution and then the formation of a new precipitate (the sulfonyl chloride).

-

Continue stirring at 0-5°C for 1 hour after the addition is complete.

-

Isolate the solid product by filtration, wash with ice-cold water, and immediately use in the next step.

-

Trustworthiness: 3-Hydroxypyridine-2-sulfonyl chloride is moisture-sensitive and should be used without extensive drying or storage. Its formation can be quickly confirmed by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS for the expected methyl sulfonate ester.

Protocol 2.3: Synthesis of 3-Hydroxypyridine-2-sulfonamide

The final step is a straightforward ammonolysis of the highly reactive sulfonyl chloride intermediate.

Methodology:

-

Add the crude, damp 3-hydroxypyridine-2-sulfonyl chloride from the previous step portion-wise to a stirred, chilled (0-5°C) solution of concentrated ammonium hydroxide (28-30%, 10 eq).

-

Causality: A large excess of ammonium hydroxide serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Adjust the pH of the solution to ~7 using 1M HCl.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-hydroxypyridine-2-sulfonamide.

Comprehensive Characterization Workflow

Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized 3-hydroxypyridine-2-sulfonamide. The workflow below outlines a standard, multi-technique approach.

Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the region of δ 7.0-8.5 ppm, corresponding to the three protons on the pyridine ring. The sulfonamide (-SO₂NH₂) protons may appear as a broad singlet, and the hydroxyl (-OH) proton signal may also be broad; their positions are dependent on solvent and concentration.[4][5]

-

¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons, with chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be employed to confirm the elemental composition. The spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₅H₇N₂O₃S.[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides crucial information about the functional groups present. Key expected vibrational bands include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the sulfonamide.

-

~3200-3000 cm⁻¹: O-H stretching of the hydroxyl group.

-

~1350 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, characteristic of the sulfonamide group.[5]

-

~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

-

-

X-ray Crystallography:

Summary of Expected Analytical Data

The table below consolidates the expected analytical data for the successful validation of 3-hydroxypyridine-2-sulfonamide.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ) | ~8.0-8.2 ppm (dd, 1H, H6); ~7.4-7.6 ppm (dd, 1H, H4); ~7.1-7.3 ppm (t, 1H, H5); Broad singlets for -NH₂ and -OH protons. |

| ¹³C NMR (DMSO-d₆) | Chemical Shifts (δ) | 5 distinct aromatic signals between ~115-160 ppm. |

| HRMS (ESI+) | [M+H]⁺ | Calculated m/z for C₅H₇N₂O₃S should match the observed value within ± 5 ppm. |

| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3350 (N-H str), ~3100 (O-H str), ~1340 (asym S=O str), ~1150 (sym S=O str). |

| Melting Point | Range | A sharp melting point range, indicating high purity. |

| HPLC | Purity | >98% area under the curve (AUC) with a suitable method. |

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of 3-hydroxypyridine-2-sulfonamide, starting from the readily accessible 2-chloro-3-hydroxypyridine. The strategy emphasizes control and reliability over direct, lower-yielding methods. The comprehensive characterization workflow provides a framework for researchers to rigorously validate the structure and purity of the target compound, ensuring its suitability for subsequent applications in drug development and chemical biology.

References

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Informal and Geriatric Pharmacy, 1(1), 1-15. [Link: Available through various academic databases, specific public URL not provided in source]

-

Li, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

- Cheng, J. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

- Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinformation, 17(1), 113-120. [Link: Available through various academic databases, specific public URL not provided in source]

-

Cure Rated. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. CureRated. [Link]

-

Mohamed, G. G., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1603. [Link]

-

Cheng, J. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. IP.com, No. 000261178. [Link]

- Larrow, J. F., & Gribble, A. D. (1965). Preparation of 3-hydroxypyridine.

-

Raza, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

-

Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(13), 3072. [Link]

-

Moustafa, A. H. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry, 87(10), 2401–2408. [Link]

- Faber, D., et al. (2001). Process for the preparation of 2-chloro-3-hydroxy pyridine.

- Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 168-176. [Link: Available through various academic databases, specific public URL not provided in source]

-

Ghorbani-Choghamarani, A., & Taherinia, G. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 11(1), 1-13. [Link]

-

Delgado, D. R., et al. (2014). X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. [Link]

-

Orozco-Gonzalez, Y., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 28(8), 239. [Link]

-

European Patent Office. (2001). Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1. [Link]

-

Wang, Z., et al. (2018). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. ResearchGate. [Link]

- Helfrich, W., & Pietsch, H. (1994). Process for the preparation of 2-chloropyridines.

-

Atac, A., et al. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. ResearchGate. [Link]

-

Akiri, K., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4567–4573. [Link]

- Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-15. [Link: Available through various academic databases, specific public URL not provided in source]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Lim, Y. H., & Robillard, M. S. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(3), 1268-1273. [Link]

-

Chen, R., et al. (2009). Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 44(6), 930-938. [Link]

-

Khan, I., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

-

ResearchGate. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. ResearchGate. [Link]

-

Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Scientific Instruments. [Link]

-

de Oliveira, A. B., et al. (2020). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ripublication.com [ripublication.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids / Crystal Growth & Design, 2012 [sci-hub.box]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxypyridine-2-sulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-Hydroxypyridine-2-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data, this document leverages a predictive and comparative approach, grounded in the established properties of its constituent functional groups—a pyridine ring, a hydroxyl group, and a sulfonamide moiety. This guide offers calculated estimations for key parameters including pKa, lipophilicity (logP), and solubility. Furthermore, a plausible synthetic route is proposed, and detailed, field-proven experimental protocols for the empirical determination of these properties are provided. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of 3-Hydroxypyridine-2-sulfonamide, enabling a more informed and efficient progression in drug discovery and development programs.

Introduction: Unveiling a Potential Pharmacophore

The intersection of pyridine and sulfonamide chemistries has yielded a rich landscape of bioactive molecules. Pyridine rings are a common feature in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] Similarly, the sulfonamide group is a well-established pharmacophore, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2]

The novel compound, 3-Hydroxypyridine-2-sulfonamide, combines these two privileged scaffolds with a hydroxyl group, introducing an additional site for hydrogen bonding and potential metabolic transformation. The strategic placement of these functional groups is anticipated to impart a unique set of physicochemical properties that will govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. This guide provides a theoretical framework for understanding these properties, paving the way for its synthesis and empirical evaluation.

Predicted Physicochemical Properties of 3-Hydroxypyridine-2-sulfonamide

The physicochemical properties of a drug candidate are critical determinants of its developability. The following section outlines the predicted properties of 3-Hydroxypyridine-2-sulfonamide based on the analysis of its structural analogues and the application of computational prediction tools.

Chemical Structure and Ionization Centers

The structure of 3-Hydroxypyridine-2-sulfonamide features three key ionizable centers: the pyridine nitrogen, the phenolic hydroxyl group, and the sulfonamide N-H proton.

Caption: Chemical structure of 3-Hydroxypyridine-2-sulfonamide.

Predicted pKa Values

The pKa values of the ionizable groups will significantly influence the compound's solubility and membrane permeability at physiological pH.

-

Pyridine Nitrogen (Basic pKa): The pyridine nitrogen is basic. The presence of the electron-withdrawing sulfonamide group at the adjacent position is expected to decrease its basicity compared to unsubstituted pyridine (pKa ≈ 5.2).[3][4]

-

Hydroxyl Group (Acidic pKa): The hydroxyl group at the 3-position is phenolic and therefore acidic. Its acidity will be influenced by the electronic effects of the sulfonamide group.

-

Sulfonamide N-H (Acidic pKa): The sulfonamide proton is acidic, a characteristic feature of this functional group. The acidity is influenced by the nature of the aromatic ring it is attached to.[5]

Table 1: Predicted Physicochemical Properties of 3-Hydroxypyridine-2-sulfonamide

| Property | Predicted Value | Method of Prediction | Justification |

| Basic pKa (Pyridine N) | 2.0 - 3.0 | Comparative analysis and computational tools (e.g., ACD/pKa)[6] | The strong electron-withdrawing nature of the adjacent sulfonamide group significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.[3] |

| Acidic pKa (Hydroxyl) | 8.0 - 9.0 | Comparative analysis with 3-hydroxypyridine (pKa ≈ 8.7) and consideration of substituent effects.[7] | The electron-withdrawing sulfonamide group is expected to have a modest acid-strengthening effect on the hydroxyl group. |

| Acidic pKa (Sulfonamide) | 9.5 - 10.5 | Comparative analysis with aromatic sulfonamides (e.g., sulfanilamide, pKa ≈ 10.6).[5][8] | The acidity is primarily determined by the sulfonamide group itself, with some influence from the pyridine ring. |

| logP | 0.5 - 1.5 | Computational tools (e.g., Molinspiration, ACD/LogP)[9][10] | The presence of polar hydroxyl and sulfonamide groups is balanced by the aromatic pyridine ring, suggesting moderate lipophilicity. |

| Aqueous Solubility | Moderately Soluble | Qualitative prediction based on structure. | The presence of multiple hydrogen bond donors and acceptors suggests a reasonable degree of aqueous solubility, which will be pH-dependent.[11] |

Predicted Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. Based on its structure, 3-Hydroxypyridine-2-sulfonamide is predicted to have a logP in the range of 0.5 to 1.5, suggesting a balance between hydrophilicity and lipophilicity. This is a favorable range for many drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipid membranes.

Predicted Aqueous Solubility

The solubility of 3-Hydroxypyridine-2-sulfonamide is expected to be pH-dependent due to its multiple ionizable groups. The presence of the hydroxyl and sulfonamide groups, which can act as both hydrogen bond donors and acceptors, suggests that the molecule will have moderate intrinsic aqueous solubility.[11] At physiological pH (around 7.4), the compound will exist as a mixture of neutral and ionized species, which will influence its overall solubility.

Proposed Synthetic Route

As 3-Hydroxypyridine-2-sulfonamide is not readily commercially available, a plausible synthetic route is essential for its investigation. The following multi-step synthesis is proposed, starting from 3-hydroxypyridine.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Prepare a solution of 3-Hydroxypyridine-2-sulfonamide of known concentration (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is limited.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa values. Add the titrant in small increments, allowing the pH to stabilize before recording the reading.

-

Data Analysis: Plot the pH readings against the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points of the resulting titration curve. [12]

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient. [10]

Caption: Experimental workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. Prepare a solution of 3-Hydroxypyridine-2-sulfonamide in the aqueous phase at a concentration where it can be accurately quantified.

-

Partitioning: Add a known volume of the aqueous solution to a known volume of the saturated n-octanol in a sealed container. Shake the container at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached (typically several hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility by the Equilibrium Solubility Method

This method determines the thermodynamic solubility of a compound at a specific temperature and pH.

Caption: Experimental workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Hydroxypyridine-2-sulfonamide to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

Solid-State Analysis: It is crucial to analyze the remaining solid material (e.g., by DSC or PXRD) to confirm that no change in solid form (e.g., polymorphism, hydration) has occurred during the experiment.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional arrangement of atoms in a crystalline solid.

Caption: Experimental workflow for crystal structure determination by X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of 3-Hydroxypyridine-2-sulfonamide of sufficient size and quality for X-ray diffraction. This can be achieved by various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect the diffraction data by rotating the crystal in the beam.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using computational methods to determine the positions of the atoms in the unit cell. Refine the structural model against the experimental data to obtain a final, accurate three-dimensional structure.

Conclusion

This technical guide provides a comprehensive predictive overview of the key physicochemical properties of the novel compound 3-Hydroxypyridine-2-sulfonamide. By leveraging data from analogous structures and established chemical principles, this document offers valuable insights into the anticipated pKa, lipophilicity, and solubility of this potential pharmacophore. The inclusion of a plausible synthetic route and detailed experimental protocols for empirical characterization provides a clear roadmap for researchers. This foundational knowledge is intended to accelerate the exploration of 3-Hydroxypyridine-2-sulfonamide in drug discovery programs, enabling a more rational and efficient path toward understanding its therapeutic potential.

References

- Bérubé, G. (2012). An Overview of Pyridine and Its Derivatives: Their Importance in Medicinal Chemistry. In Pyridine and Its Derivatives: Synthesis, Applications, and Environmental Impact. Nova Science Publishers.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine. Retrieved from [Link]

- Wlodawer, A. (2009). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 544, 1–13.

- Avdeef, A. (2001). Physicochemical profiling (pKa, log P, solubility). Current topics in medicinal chemistry, 1(4), 277–351.

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143–3152.

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxypyridine. Retrieved from [Link]

- El-Faham, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152.

- Avdeef, A., et al. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 87(12), 1512-1519.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

FooDB. (n.d.). Showing Compound Pyridine (FDB014733). Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved from [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

-

YouTube. (2020). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

- El-Gamal, M. I., et al. (2020). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. ACS omega, 5(40), 25883–25895.

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

AUA Journals. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.3: Acid-Base Titrations. Retrieved from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Sulfanilamide. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 7. PrologP | www.compudrug.com [compudrug.com]

- 8. researchgate.net [researchgate.net]

- 9. pKa Prediction | Rowan [rowansci.com]

- 10. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 11. Khan Academy [khanacademy.org]

- 12. On-line Software [vcclab.org]

An In-Depth Technical Guide to the Synthesis and Historical Context of 3-Hydroxypyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-Hydroxypyridine-2-sulfonamide, a heterocyclic compound at the intersection of two pharmacologically significant moieties: the pyridine ring and the sulfonamide group. While a detailed historical record for this specific molecule is not prominent in the literature, this document constructs a likely synthetic pathway based on established chemical principles and analogous transformations. We delve into the rich history of sulfonamide drugs, the versatile chemistry of pyridine derivatives, and provide detailed, actionable protocols for the synthesis of key precursors and the target compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering both a historical perspective and practical synthetic insights into this class of compounds.

Introduction: The Convergence of Two Pharmacophores

The 3-Hydroxypyridine-2-sulfonamide scaffold represents a fascinating convergence of two functionalities with profound implications in medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and natural products. Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for a phenyl ring makes it a privileged structure in drug design.

Concurrently, the sulfonamide functional group (-SO₂NH₂) is the cornerstone of a major class of therapeutic agents. Since their discovery, sulfonamides have been exploited for a wide range of pharmacological activities, most notably as antibacterial agents.[1][2] The combination of these two moieties in 3-Hydroxypyridine-2-sulfonamide suggests a molecule with potential for diverse biological activities, meriting a thorough investigation of its synthesis and properties.

Historical Perspective: The Dawn of the Antibacterial Era

The story of sulfonamides is a pivotal chapter in the history of medicine. In the 1930s, Gerhard Domagk, a German chemist, discovered that a sulfonamide-containing dye, Prontosil, was effective in treating streptococcal infections.[1] It was later revealed that Prontosil was a prodrug, metabolically converted in the body to the active antibacterial agent, sulfanilamide.[1] This groundbreaking discovery ushered in the era of antibacterial chemotherapy and led to the development of a multitude of sulfonamide drugs, including sulfapyridine, which was instrumental in treating bacterial pneumonia.[2]

The primary mechanism of action of antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a crucial precursor for DNA synthesis, thus arresting bacterial growth.[3]

Synthetic Pathways to 3-Hydroxypyridine-2-sulfonamide

While a specific, documented synthesis for 3-Hydroxypyridine-2-sulfonamide is not readily found in a historical context, a plausible and efficient synthetic route can be devised based on well-established methodologies for the functionalization of pyridine rings. The following proposed synthesis leverages common starting materials and reliable chemical transformations.

A logical approach to the synthesis of the target molecule involves the preparation of a key intermediate, 2-amino-3-hydroxypyridine, followed by its conversion to the corresponding diazonium salt and subsequent reaction with sulfur dioxide and a chloride source, and finally amination.

Caption: Proposed synthetic pathway for 3-Hydroxypyridine-2-sulfonamide.

Synthesis of 2-Amino-3-hydroxypyridine

A known method for the preparation of 2-amino-3-hydroxypyridine starts from furfural.[4]

Experimental Protocol:

-

Ring Opening of Furfural: In a reaction vessel equipped with a stirrer and cooling bath, add 350g of water and 20g of furfural. Cool the mixture to 0°C with stirring.[5] Introduce chlorine gas into the solution while maintaining the temperature between 0-10°C.[5]

-

Cyclization and Sulfonation: The resulting mixture from the ring-opening reaction is then reacted with an ammonium sulfamate solution.[4] The pH of the reaction mixture should be maintained between 1.5 and 2.[4] This step yields 2-amino-3-hydroxypyridine sulfonate.[4]

-

Hydrolysis: The 2-amino-3-hydroxypyridine sulfonate is hydrolyzed under alkaline conditions.[4] Dissolve the sulfonate salt in water and heat to 80-90°C.[4] Add a liquid alkali to adjust the pH to 8-9 and stir for 0.5-1.5 hours after cooling to 35-40°C to afford 2-amino-3-hydroxypyridine.[4]

Synthesis of 3-Hydroxypyridine-2-sulfonamide from 2-Amino-3-hydroxypyridine

This part of the synthesis is a proposed route based on standard transformations of aromatic amines.

Experimental Protocol:

-

Diazotization: Dissolve the synthesized 2-amino-3-hydroxypyridine in a suitable acidic medium, such as a solution of hydrochloric acid in water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, and add a catalytic amount of copper(II) chloride. To this solution, add the freshly prepared diazonium salt solution slowly, while maintaining the temperature at around 0-10°C. The reaction will likely evolve nitrogen gas. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. This should yield 3-hydroxypyridine-2-sulfonyl chloride.

-

Amination: The crude 3-hydroxypyridine-2-sulfonyl chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide. The reaction is typically exothermic and should be controlled by external cooling. After the addition, the mixture is stirred for a period to allow for the complete conversion to 3-Hydroxypyridine-2-sulfonamide. The product can then be isolated by filtration and purified by recrystallization.

Physicochemical Properties and Characterization

The expected physicochemical properties of 3-Hydroxypyridine-2-sulfonamide can be inferred from its constituent parts. The presence of the hydroxyl and sulfonamide groups suggests that the compound will be a solid at room temperature with a relatively high melting point. It is also expected to have some solubility in polar solvents.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₆N₂O₃S |

| Molecular Weight | 174.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (estimated) |

| pKa | Acidic (sulfonamide) and basic (pyridine N) |

Characterization of the synthesized 3-Hydroxypyridine-2-sulfonamide would be carried out using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with both pyridine and sulfonamide moieties, 3-Hydroxypyridine-2-sulfonamide represents a scaffold of interest for drug discovery. Its structural features suggest potential applications in several therapeutic areas:

-

Antibacterial Agents: Building upon the legacy of sulfonamide drugs, this compound and its derivatives could be investigated for their antibacterial properties.

-

Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and is present in various enzyme inhibitors. The 3-hydroxypyridine moiety can also participate in important binding interactions.

-

Scaffold for Library Synthesis: 3-Hydroxypyridine-2-sulfonamide can serve as a versatile starting material for the synthesis of a library of related compounds with diverse substitutions on the pyridine ring, allowing for the exploration of structure-activity relationships.

Conclusion

While the specific history of 3-Hydroxypyridine-2-sulfonamide is not well-documented, its chemical lineage is rich and significant. By understanding the historical discovery of sulfonamides and the versatile chemistry of pyridines, we can appreciate the potential of this compound. The synthetic pathways outlined in this guide, derived from established chemical principles, provide a practical framework for its preparation and further investigation. As the quest for novel therapeutic agents continues, the exploration of such hybrid scaffolds holds considerable promise for the future of drug discovery.

References

- Fischer, O. (1882). Ueber die Sulfosäuren des Pyridins. Berichte der deutschen chemischen Gesellschaft, 15(1), 62-65.

- Abu-Izneid, T., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25963–25975.

- CN109535071B. (2020). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.

- CN105175320A. (2015). Preparation method of 3-hydroxypyridine. Google Patents.

- EP0939079B1. (2001). Process for the preparation of 2-chloro-3-hydroxy pyridine. Google Patents.

-

Eureka. (2021). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

-

European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

- Katritzky, A. R., et al. (2004). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis, 2004(16), 2659-2662.

- Lesher, G. Y., & Surrey, A. R. (1957). The Preparation of 3-Amino-2-pyridinesulfonamide. Journal of the American Chemical Society, 79(6), 1540–1541.

-

Patsnap. (2021). Preparation method of 3-amino-2-hydroxypyridine. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

-

Semantic Scholar. (2018). Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-3-Amino-2-carboxamide-b]quinolines-Le-Guennec-Jacquier/1f8a8e3b3d4a4e1c8c8e8e8e8e8e8e8e8e8e8e8e]([Link])

- US3218330A. (1965). Preparation of 3-hydroxypyridine. Google Patents.

- US5082944A. (1992). Production of pyridine-3-sulfonic acid. Google Patents.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Science and Research, 1(1), 1-5.

-

RSC Publishing. (2023). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles. Retrieved from [Link]

- Wiśniewski, J., & Trojnar, J. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Molecules, 26(20), 6047.

-

NIH. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

-

Chemsrc. (2025). 4-Hydroxypyridine-3-sulfonic acid. Retrieved from [Link]

- CN111170937A. (2020). Preparation method of 3-aminopyridine. Google Patents.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 5. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

3-Hydroxypyridine-2-sulfonamide: A Technical Guide to a Promising Scaffold in Drug Discovery

Abstract

The convergence of the pyridine ring, a privileged scaffold in medicinal chemistry, with the pharmacologically versatile sulfonamide group presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of 3-Hydroxypyridine-2-sulfonamide, a molecule at the intersection of these two critical pharmacophores. While direct experimental data on this specific isomer is nascent in publicly accessible literature, this document synthesizes established principles of medicinal chemistry and extensive data from structurally analogous compounds to build a robust predictive framework for its synthesis, biological activities, and mechanisms of action. We present hypothesized therapeutic applications, primarily focusing on its potential as a potent enzyme inhibitor for the treatment of cancer and infectious diseases. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full potential of this promising molecular scaffold.

Introduction: The Rationale for 3-Hydroxypyridine-2-sulfonamide

The pyridine nucleus is a cornerstone of modern pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. When functionalized with a sulfonamide moiety, the resulting scaffold gains a powerful zinc-binding group, a feature central to the mechanism of many successful drugs, including diuretics, antiepileptics, and antiglaucoma agents.[1]

The specific placement of a hydroxyl group at the 3-position and a sulfonamide at the 2-position of the pyridine ring is a deliberate design choice. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for target enzymes.[2] Its proximity to the sulfonamide group can influence the electronic properties and orientation of the zinc-binding pharmacophore.

This guide will first outline a plausible and efficient synthetic route to 3-Hydroxypyridine-2-sulfonamide. Subsequently, it will delve into its predicted biological activities, drawing parallels from well-characterized pyridine-sulfonamide analogs. The primary focus will be on its potential as an inhibitor of carbonic anhydrases and various protein kinases, both of which are validated targets in oncology. Finally, we provide comprehensive, actionable protocols for the synthesis, characterization, and biological evaluation of this compound, intended to serve as a launchpad for further investigation by drug development professionals.

Proposed Synthesis of 3-Hydroxypyridine-2-sulfonamide

While no direct synthesis for 3-Hydroxypyridine-2-sulfonamide is prominently reported, a logical and efficient pathway can be devised from readily available starting materials, leveraging established and reliable chemical transformations. The key challenge lies in the introduction of the sulfonyl chloride group onto the pyridine ring, a step that can be accomplished via a Sandmeyer-type reaction from an appropriate aminopyridine precursor.

A plausible synthetic route would commence with a suitable 2-aminopyridine derivative. Given the target's 3-hydroxy substituent, 2-amino-3-hydroxypyridine would be the ideal starting material. This precursor is used in the synthesis of various pharmaceutical intermediates.[1]

The proposed multi-step synthesis is outlined below:

Step 1: Diazotization of 2-Amino-3-hydroxypyridine. The first step involves the conversion of the amino group of 2-amino-3-hydroxypyridine into a diazonium salt. This is a standard procedure in organic chemistry, typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium intermediate.[3]

Step 2: Sandmeyer-Type Chlorosulfonylation. The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety. This reaction involves the use of sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride.[4][5] Recent advancements in this methodology utilize stable SO2 surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which offers a safer and more manageable alternative to gaseous sulfur dioxide.[4]

Step 3: Ammonolysis of 3-Hydroxypyridine-2-sulfonyl Chloride. The resulting 3-hydroxypyridine-2-sulfonyl chloride is a reactive intermediate that can be readily converted to the final sulfonamide. This is achieved through ammonolysis, which involves reacting the sulfonyl chloride with ammonia or an ammonia equivalent.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed synthetic pathway for 3-Hydroxypyridine-2-sulfonamide.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive body of research on pyridine-sulfonamide derivatives, we can predict with a high degree of confidence the likely biological activities and mechanisms of action for 3-Hydroxypyridine-2-sulfonamide.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is a classic zinc-binding pharmacophore that is central to the inhibitory activity of a vast number of drugs targeting zinc-containing metalloenzymes.[1] Among these, the carbonic anhydrases (CAs) are a particularly important family of enzymes.[6][7]

Mechanism of Action: Sulfonamide-based inhibitors function by coordinating to the Zn(II) ion in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity.[1] This disrupts the hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological process.

Therapeutic Potential: Several isoforms of carbonic anhydrase are overexpressed in various cancers and are linked to tumor progression and metastasis (e.g., CA IX and CA XII).[7][8] Therefore, selective inhibitors of these tumor-associated isoforms are highly sought after as anticancer agents. The pyridine ring and the 3-hydroxy substituent of the target molecule can be expected to form additional interactions with amino acid residues in the active site of different CA isoforms, potentially conferring selectivity.[1]

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Protein Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in a large number of protein kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase active site, a key feature for potent inhibition.

Mechanism of Action: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase inhibitors typically compete with ATP for binding to the active site. The pyridine ring of 3-Hydroxypyridine-2-sulfonamide could anchor the molecule in the hinge region, while the sulfonamide and hydroxyl groups could form additional interactions with other residues in the ATP-binding pocket, leading to potent and potentially selective inhibition.

Therapeutic Potential: Dysregulation of protein kinase activity is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anticancer drugs. The specific kinase targets would depend on the overall shape and electronic properties of the molecule, but kinases such as PI3K, mTOR, and LRRK2 have been shown to be inhibited by various sulfonamide-containing compounds.[9]

Antimicrobial Activity

The sulfonamide class of drugs has a long history as antibacterial agents.[10] Their mechanism of action in bacteria is distinct from their enzyme-inhibiting roles in human cells.

Mechanism of Action: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.

Therapeutic Potential: While the prevalence of sulfonamide resistance has limited their use as standalone antibiotics, they are still used in combination therapies. The unique substitution pattern of 3-Hydroxypyridine-2-sulfonamide may offer a novel structural motif that could potentially overcome some existing resistance mechanisms.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of 3-Hydroxypyridine-2-sulfonamide, a series of well-established experimental workflows are recommended.

Synthesis and Characterization

Protocol: Synthesis of 3-Hydroxypyridine-2-sulfonamide

-

Diazotization: Dissolve 2-amino-3-hydroxypyridine in a suitable acidic medium (e.g., concentrated HCl) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

Chlorosulfonylation: In a separate flask, prepare a solution of sulfur dioxide (or a stable surrogate like DABSO) and copper(I) chloride in a suitable solvent (e.g., acetic acid).

-

Slowly add the cold diazonium salt solution to the SO2/CuCl mixture, maintaining a low temperature. Allow the reaction to proceed until nitrogen evolution ceases.

-

Work-up and Isolation of Sulfonyl Chloride: Quench the reaction by pouring it over ice. Extract the 3-hydroxypyridine-2-sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure. The crude sulfonyl chloride is often used immediately in the next step due to potential instability.

-

Ammonolysis: Dissolve the crude 3-hydroxypyridine-2-sulfonyl chloride in an appropriate solvent (e.g., THF or dioxane).

-

Add an excess of aqueous ammonia (NH4OH) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Hydroxypyridine-2-sulfonamide.

Characterization: The final product should be thoroughly characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, hydroxyl, pyridine ring).

In Vitro Biological Evaluation

Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow CO2 hydrase assay is the gold standard for measuring CA activity.

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a CO2-saturated solution.

-

Inhibitor Preparation: Prepare serial dilutions of 3-Hydroxypyridine-2-sulfonamide in a suitable buffer.

-

Assay: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by rapidly mixing the enzyme solution with the CO2 solution in the presence and absence of the inhibitor.

-

Data Analysis: The initial rates of the reaction are measured, and the IC50 (concentration of inhibitor required for 50% inhibition) is calculated.

Protocol: Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be used, often based on fluorescence or luminescence detection.

-

Assay Setup: In a multi-well plate, combine the target kinase, a suitable substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of 3-Hydroxypyridine-2-sulfonamide.

-

Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial dilutions of 3-Hydroxypyridine-2-sulfonamide in a multi-well plate containing growth medium.

-

Inoculation: Add a standardized inoculum of the test bacteria to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Structure-Activity Relationships

To provide context for the potential of 3-Hydroxypyridine-2-sulfonamide, the following table summarizes the reported biological activities of some related pyridine-sulfonamide derivatives.

| Compound Class | Target(s) | Reported Activity | Reference(s) |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrases (CA I, II, bacterial CAs) | Potent inhibition, with some compounds exceeding the activity of the standard drug Acetazolamide. | [6] |

| Triazolyl Pyridine Sulfonamides | Carbonic Anhydrases (CA IX, XII) | Highly potent and selective inhibition of tumor-associated CA isoforms with Ki values in the low nanomolar range. | [8] |

| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrases (CA IX, XII) | Demonstrated selectivity for tumor-associated CA isoforms over ubiquitous isoforms. | [1] |

| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 Kinase | Potent inhibitors of a kinase implicated in Parkinson's disease. | [9] |

This data strongly suggests that the pyridine-sulfonamide scaffold is a versatile platform for developing potent and selective enzyme inhibitors. The addition of a hydroxyl group, as in our target compound, is a common strategy in medicinal chemistry to enhance binding affinity through additional hydrogen bonding interactions.[2] Therefore, it is reasonable to hypothesize that 3-Hydroxypyridine-2-sulfonamide will exhibit potent biological activity, particularly as a carbonic anhydrase and/or kinase inhibitor.

Conclusion and Future Directions

3-Hydroxypyridine-2-sulfonamide represents a largely unexplored but highly promising scaffold for the development of novel therapeutic agents. By combining the privileged pyridine ring with the versatile sulfonamide pharmacophore and a strategically placed hydroxyl group, this molecule is predicted to exhibit potent inhibitory activity against key enzymes implicated in cancer and infectious diseases.

This technical guide has provided a comprehensive framework for the rational investigation of this compound, including a plausible synthetic route, hypothesized biological activities and mechanisms of action, and detailed experimental protocols for validation. It is our hope that this document will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic potential of this and related molecular architectures. The next critical steps will be the successful synthesis and in vitro evaluation of 3-Hydroxypyridine-2-sulfonamide to confirm its predicted activities and to guide future lead optimization efforts.

References

- Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Abstract Book of International Scientific-Practical Conference, 1(1), 12.

- Drusano, G. L., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5475.

- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502.

- Wdowiak, K., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(14), 5463.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- (2025). Biological activities of sulfonamides.

- Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 969-976.

- Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 5, 509-512.

- Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- (2025). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors.

- Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(21), 11599.

- (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem.

- Al-Ghorbani, M., et al. (2023). Biologically active sulfur-containing polyamides as promising anticancer materials. Journal of Biomaterials Science, Polymer Edition, 34(10), 1361-1383.

- CN102276526B - Synthesis method of 2-amino pyridine compounds.

- (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.

- (2009).

- (n.d.).

- (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(10), 1051.

- (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. BenchChem.

- (n.d.).

- González-Vera, J. A., et al. (2024).

- Al-Omair, M. A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869.

- US5162511A - Nitrosating and diazotizing reagents and reactions.

- (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.

- (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. PubMed.

- (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- (n.d.).

- (2020).

- (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...

- (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.

- CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- (2025). PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9. ChemicalBook.

- (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.

- (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62005-62020.

- US3218330A - Preparation of 3-hydroxypyridine.

- (2020).

- (2021). Preparation method of 3-amino-2-hydroxypyridine. Eureka.

- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

- (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro.

- (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.

- CN105175320A - Preparation method of 3-hydroxypyridine.

- (n.d.). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. PubMed.

- (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed.

- (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10447-10461.

- (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC.

- (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. NIH.

- (2025). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2.

- (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.

- (n.d.). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THANp-AMINOBENZOIC ACID. NIH.

- (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.

- (n.d.).

- (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.

- (n.d.). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. PubMed Central.

- (2025). Antimicrobial sulfonamide drugs.

- (n.d.).

- (n.d.). Sulfonamides with proven anticancer activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

spectroscopic analysis of 3-Hydroxypyridine-2-sulfonamide

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxypyridine-2-sulfonamide

This guide provides a comprehensive spectroscopic characterization of 3-Hydroxypyridine-2-sulfonamide. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide based on established principles of spectroscopy and data from structurally analogous compounds. It is designed for researchers, chemists, and drug development professionals who require a robust analytical framework for identifying and characterizing this and related molecules.

Introduction and Molecular Framework

3-Hydroxypyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry, as both the hydroxypyridine and sulfonamide moieties are well-known pharmacophores. The hydroxypyridine scaffold is present in various bioactive compounds, while the sulfonamide group is a cornerstone of many antibacterial drugs.[1][2] A thorough understanding of its spectroscopic signature is paramount for synthesis confirmation, quality control, and further development.

This guide will elucidate the predicted spectroscopic profile of 3-Hydroxypyridine-2-sulfonamide across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section explains the causal relationship between the molecular structure and the expected spectral output, providing a self-validating system for analysis.

Molecular Structure and Atom Numbering

A clear structural representation is essential for spectroscopic assignment. The diagram below illustrates the structure of 3-Hydroxypyridine-2-sulfonamide with standardized numbering for NMR correlation.

Caption: Standard workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Predictions: The FT-IR spectrum of 3-Hydroxypyridine-2-sulfonamide will be dominated by characteristic vibrations of its key functional groups.

-

-OH and -NH₂ Stretches: A broad band is expected in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the sulfonamide.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

S=O Stretches: The sulfonamide group will exhibit two strong, characteristic bands for asymmetric and symmetric S=O stretching. These are among the most reliable diagnostic peaks for sulfonamides. [3][4]* C=C and C=N Stretches: The pyridine ring will show several bands in the 1600-1400 cm⁻¹ region due to C=C and C=N bond vibrations.

-

S-N Stretch: The S-N stretching vibration is typically found in the 950-900 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H and N-H stretch | Hydroxyl & Sulfonamide |

| 3100 - 3000 | Aromatic C-H stretch | Pyridine Ring |

| 1610 - 1580 | C=C / C=N stretch | Pyridine Ring |

| 1350 - 1310 | Asymmetric S=O stretch | Sulfonamide |

| 1170 - 1140 | Symmetric S=O stretch | Sulfonamide |

| 940 - 910 | S-N stretch | Sulfonamide |

Experimental Protocol for FT-IR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) provides further structural information through controlled fragmentation. [5] Rationale for Predictions: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The subsequent fragmentation in an MS/MS experiment is predictable based on the known behavior of sulfonamides and aromatic systems. [1][6]* Molecular Ion: The primary ion observed will be [M+H]⁺.

-

Loss of SO₂: A common and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a significant [M+H - 64]⁺ fragment. [6]* Cleavage of S-N Bond: Cleavage of the sulfur-nitrogen bond can lead to the formation of the 3-hydroxypyridine-2-sulfonyl cation.

-

Pyridine Ring Fragmentation: Further fragmentation can involve the breakdown of the pyridine ring itself.

Table 4: Predicted ESI-MS Fragments

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 175.0 | [C₅H₆N₂O₃S + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 111.0 | [C₅H₆N₂O + H]⁺ | Loss of SO₂ from [M+H]⁺ |

| 158.0 | [C₅H₄NO₃S]⁺ | Cleavage of S-NH₂ bond |

| 96.0 | [C₅H₅NO + H]⁺ | Protonated 3-hydroxypyridine (from complex rearrangement) |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for 3-Hydroxypyridine-2-sulfonamide in ESI-MS/MS.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

-

Fragmentation: Apply collision energy to fragment the precursor ion and acquire the resulting product ion spectrum (MS/MS).

-

Data Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The hydroxypyridine core is the primary chromophore in this compound.

Rationale for Predictions: Aromatic and heterocyclic compounds like 3-hydroxypyridine exhibit characteristic π→π* and n→π* electronic transitions. [7]The presence of the hydroxyl and sulfonamide groups, acting as auxochromes, will modulate the position and intensity of these absorption bands. The spectrum is expected to show two main absorption bands in the UV region. The exact position will be pH-dependent due to the potential for protonation or deprotonation of the hydroxyl group and pyridine nitrogen.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~260 - 280 nm | π→π* | Pyridine Ring |

| ~310 - 330 nm | n→π* | Pyridine Ring / Carbonyl |

Experimental Protocol for UV-Vis

-